1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-METHYL-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a selective inhibitor in various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Methylation and arylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives with altered biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-METHYL-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a selective inhibitor in various biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: shares structural similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of 1-METHYL-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific substitution pattern and the presence of the pyrrolidine group, which can confer distinct biological activities and selectivity profiles compared to other similar compounds.
Properties
Molecular Formula |
C17H20N6 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-methyl-N-(4-methylphenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20N6/c1-12-5-7-13(8-6-12)19-15-14-11-18-22(2)16(14)21-17(20-15)23-9-3-4-10-23/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20,21) |
InChI Key |
AYCBKIQBVPYXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C |
Origin of Product |
United States |
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